(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule featuring multiple functional groups, including a thiazole ring, a methoxyphenyl group, and a nitrophenyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group. Subsequent steps involve the formation of the hydrazine moiety and its coupling with the nitrophenyl group under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include other thiazole derivatives and hydrazine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.
List of Similar Compounds
Properties
Molecular Formula |
C21H18N6O4S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methyl-3-nitrophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H18N6O4S/c1-12-16(5-4-6-18(12)27(29)30)23-24-19-13(2)25-26(20(19)28)21-22-17(11-32-21)14-7-9-15(31-3)10-8-14/h4-11,25H,1-3H3 |
InChI Key |
GDGZALJHOVGVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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